poly(D,L-lactide-co-glycolide)

Description

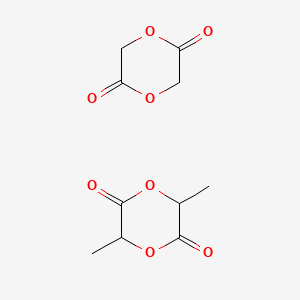

Structure

2D Structure

Properties

IUPAC Name |

3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4.C4H4O4/c1-3-5(7)10-4(2)6(8)9-3;5-3-1-7-4(6)2-8-3/h3-4H,1-2H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSKNASZPVZHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26780-50-7, 107131-72-6 | |

| Record name | Poly-(DL)-lactide-co-glycolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26780-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, polymer with 1,4-dioxane-2,5-dione, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107131-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80910517 | |

| Record name | 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107760-14-5 | |

| Record name | 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to PLGA Copolymerization: Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Poly(lactic-co-glycolic acid) (PLGA) is a cornerstone of biodegradable polymers in the medical and pharmaceutical fields, prized for its biocompatibility and tunable degradation rates.[1][2] Its application in controlled drug delivery systems, tissue engineering scaffolds, and medical devices necessitates a thorough understanding of its synthesis.[1][2] This technical guide provides an in-depth exploration of the PLGA copolymerization mechanism and its kinetics, offering detailed experimental protocols and quantitative data to aid researchers in the controlled and reproducible synthesis of this versatile copolymer.

The Copolymerization Mechanism: Ring-Opening Polymerization (ROP)

PLGA is synthesized via the ring-opening copolymerization (ROP) of two cyclic ester monomers: lactide (the cyclic dimer of lactic acid) and glycolide (the cyclic dimer of glycolic acid).[1] This process yields a linear, amorphous polyester with ester linkages that are susceptible to hydrolysis, leading to its biodegradability.[1][3] The properties of the resulting PLGA, including its degradation rate and mechanical strength, are highly dependent on the ratio of lactide to glycolide, molecular weight, and polymer microstructure.[2][3]

The most common and industrially preferred method for PLGA synthesis is coordination-insertion ROP, typically employing a metal-based catalyst, such as stannous octoate (Sn(Oct)₂), and an initiator containing a hydroxyl group, like an alcohol.[4][5][6]

The proposed mechanism proceeds through the following key steps:

-

Initiation: The reaction is initiated by a hydroxyl-containing compound, such as an alcohol or water. The catalyst, typically a tin compound, activates the hydroxyl group of the initiator.

-

Coordination: The catalyst coordinates with the carbonyl oxygen of the cyclic monomer (lactide or glycolide), making the ester bond more susceptible to nucleophilic attack.

-

Nucleophilic Attack and Ring Opening: The activated initiator attacks the carbonyl carbon of the coordinated monomer, leading to the opening of the cyclic ring and the formation of a linear monomeric unit attached to the initiator.

-

Propagation: The newly formed hydroxyl-terminated chain end can then coordinate with another monomer, and the process repeats, propagating the polymer chain. The random incorporation of lactide and glycolide units along the chain is a key feature of this copolymerization.

-

Termination: In the absence of specific terminating agents, the polymerization is considered "living" to some extent, with chain growth ceasing upon depletion of the monomers. However, side reactions such as transesterification can occur, especially at high temperatures and long reaction times, which can affect the final polymer structure and properties.[7]

Kinetics of PLGA Copolymerization

The kinetics of PLGA copolymerization are complex and influenced by several factors. Understanding these factors is crucial for controlling the molecular weight, polydispersity, and monomer sequence of the final polymer.

Factors Influencing Reaction Kinetics

-

Temperature: Higher temperatures generally lead to faster reaction rates.[6] However, excessively high temperatures can also promote side reactions like transesterification, which can broaden the molecular weight distribution and alter the polymer microstructure.[7]

-

Catalyst Concentration: Increasing the catalyst concentration typically accelerates the polymerization rate.[7] However, the choice and concentration of the catalyst can also influence the relative incorporation rates of lactide and glycolide.[7]

-

Initiator Concentration: The monomer-to-initiator ratio is a key determinant of the final molecular weight of the polymer.[6] A lower initiator concentration relative to the monomer concentration results in higher molecular weight polymers.[6]

-

Monomer Reactivity: Glycolide is generally more reactive than lactide and tends to be incorporated into the polymer chain at a faster rate.[8] This difference in reactivity can lead to a gradient in the monomer composition along the polymer chain if not properly controlled.

-

Monomer Feed Ratio: The initial ratio of lactide to glycolide in the reaction mixture directly influences the final composition of the copolymer, which in turn dictates its degradation rate.[3] A 50:50 ratio of lactide to glycolide results in the fastest degradation.[2]

Quantitative Data on Reaction Parameters

The following tables summarize quantitative data from various studies on the effect of reaction parameters on PLGA synthesis.

Table 1: Effect of Initiator Concentration on PLGA Properties

| Monomer:Initiator Ratio ([M]:[I]) | Lactide Conversion (%) | Glycolide Conversion (%) | Total Monomer Conversion (%) | Mn ( g/mol ) | PDI |

| 30:1 | 99 | 100 | 100 | 1,800 | 1.18 |

| 300:1 | 98 | 100 | 99 | 12,500 | 1.34 |

| 3,000:1 | 91 | 99 | 93 | 47,800 | 1.55 |

| 30,000:1 | 63 | 91 | 70 | 79,200 | 1.68 |

| Data synthesized from a study on PLGA25 (L:G 25:75) synthesized at 150°C for 2.5 hours with a [M]:[C] ratio of 6500:1.[9] |

Table 2: Effect of Reaction Time and Temperature on Monomer Conversion

| Temperature (°C) | Time (h) | Total Monomer Conversion (%) |

| 150 | 0.25 | 25 |

| 150 | 0.5 | 45 |

| 150 | 1 | 68 |

| 150 | 2.5 | 70 |

| 150 | 8 | 85 |

| 180 | 0.25 | 75 |

| 180 | 0.5 | 88 |

| 180 | 1 | 95 |

| Data for PLGA25 with [M]:[I] = 30,000:1 and [M]:[C] = 6500:1.[6] |

Experimental Protocols

This section provides a generalized, detailed methodology for the synthesis and characterization of PLGA.

Synthesis of PLGA via Ring-Opening Polymerization

This protocol describes a typical bulk polymerization procedure.

Materials:

-

DL-lactide

-

Glycolide

-

Stannous octoate (Sn(Oct)₂)

-

1-Dodecanol (or other suitable alcohol initiator)

-

Toluene (anhydrous)

-

Dichloromethane (DCM)

-

Methanol (cold)

-

Nitrogen gas supply

-

Flame-dried, three-neck round-bottom flask with a magnetic stirrer

Procedure:

-

Monomer Charging: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the desired amounts of DL-lactide and glycolide.[4]

-

Melting: Heat the flask to 130-150°C in an oil bath to melt the monomers.[4][9]

-

Initiator and Catalyst Preparation: Prepare a solution of the initiator (e.g., 1-dodecanol) and catalyst (e.g., stannous octoate) in a small amount of anhydrous toluene.[9]

-

Initiation of Polymerization: Inject the initiator/catalyst solution into the molten monomer mixture with vigorous stirring.[4] Apply a vacuum to remove the toluene.[9]

-

Polymerization: Continue the reaction at the set temperature for the desired duration (e.g., 2.5-4 hours).[4][9]

-

Cooling and Isolation: Cool the reaction mixture to room temperature. The resulting solid is the crude PLGA polymer.[4]

-

Purification: Dissolve the crude polymer in dichloromethane. Precipitate the polymer by slowly adding the DCM solution to cold methanol while stirring.[4]

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Characterization of PLGA

A comprehensive characterization of the synthesized PLGA is essential to ensure it meets the required specifications for its intended application.

Table 3: Key Characterization Techniques for PLGA

| Technique | Purpose | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To determine the copolymer composition and microstructure.[10] | Exact lactide-to-glycolide ratio, monomer sequencing.[10] |

| Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC) | To determine the molecular weight and molecular weight distribution.[10] | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[10] |

| Differential Scanning Calorimetry (DSC) | To analyze the thermal properties.[5][10] | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[5] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the chemical structure and functional groups.[5] | Presence of characteristic ester carbonyl peaks. |

| Thermogravimetric Analysis (TGA) | To evaluate thermal stability.[5] | Decomposition temperature. |

Experimental Protocol for NMR Analysis:

-

Dissolve a small amount of the dried PLGA polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Integrate the characteristic peaks corresponding to the methine proton of the lactic acid unit and the methylene protons of the glycolic acid unit in the ¹H NMR spectrum to calculate the copolymer composition.

Conclusion

The synthesis of PLGA through ring-opening polymerization is a well-established yet nuanced process. A deep understanding of the underlying reaction mechanism and the kinetics governing the copolymerization is paramount for researchers and drug development professionals. By carefully controlling key experimental parameters such as temperature, catalyst and initiator concentrations, and monomer feed ratio, it is possible to tailor the properties of PLGA to meet the specific demands of a wide range of biomedical applications. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the reproducible and controlled synthesis of this critical biodegradable polymer.

References

- 1. PLGA - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Characterization, and Study of PLGA Copolymer in Vitro Degradation [scirp.org]

- 6. Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of polymerisation conditions on the kinetics of poly(lactic-co-glycolic acid)-b-poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) triblock synthesis and the occurrence of transesterification side reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Characterization of biodegradable poly(D,L-lactide-co-glycolide) polymers and microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

The Degradation of PLGA Scaffolds: An In-Depth Technical Guide for Researchers

An essential overview of the in vitro and in vivo degradation behavior of Poly(lactic-co-glycolic acid) (PLGA) scaffolds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the critical factors and methodologies in this field.

Poly(lactic-co-glycolic acid) (PLGA) is a widely utilized biodegradable polymer in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants. Its biocompatibility and tunable degradation rate make it an attractive material for controlling the release of therapeutic agents and supporting tissue regeneration. The degradation of PLGA is a complex process governed by numerous intrinsic and extrinsic factors, influencing its performance and the biological response it elicits. This guide provides a detailed examination of the in vitro and in vivo degradation of PLGA scaffolds, presenting quantitative data, experimental protocols, and visualizations of the key biological pathways involved.

Factors Influencing PLGA Degradation

The degradation rate of PLGA can be tailored by manipulating several key parameters of the polymer and its environment. Understanding these factors is crucial for designing scaffolds with predictable and desired degradation profiles.

-

Lactide-to-Glycolide (LA:GA) Ratio: The molar ratio of lactic acid to glycolic acid is a primary determinant of the degradation rate. A higher glycolide content leads to a faster degradation rate due to the lower hydrophobicity of glycolic acid, which allows for greater water penetration and hydrolysis of the ester bonds.[1][2][3] Conversely, a higher lactide content increases hydrophobicity, slowing down degradation.[1][2] Notably, a 50:50 LA:GA ratio often exhibits the fastest degradation rate.[2][4]

-

Molecular Weight: Higher molecular weight PLGA degrades more slowly due to the longer polymer chains requiring more ester bond cleavages to be broken down into smaller, soluble fragments.[1][2][3]

-

Crystallinity: The amorphous nature of PLGA allows for easier water penetration and hydrolysis compared to more crystalline polymers like Polyglycolic acid (PGA) or Polylactic acid (PLA).[1] PGA is more crystalline than PLA, but it degrades faster due to its higher hydrophilicity.[1]

-

Polymer End Group: The chemistry of the polymer end group (e.g., acid-terminated or ester-terminated) can influence the degradation rate. Acid-terminated PLGA tends to degrade faster due to autocatalysis by the carboxylic acid end groups.[2][5]

-

Scaffold Architecture: The size, shape, and porosity of the scaffold can affect degradation. Scaffolds with a higher surface area-to-volume ratio may exhibit faster degradation.[6][7] Porous scaffolds may degrade differently than solid films, with some studies suggesting that the pore structure can influence the local concentration of acidic degradation products.[4][8]

-

Environmental Conditions: External factors such as temperature and pH significantly impact degradation. Higher temperatures accelerate the hydrolysis process.[1] The local pH can also play a role; for instance, an acidic environment, which can be created by the degradation products themselves, can accelerate degradation through an autocatalytic effect.[1][9]

Quantitative Data on PLGA Scaffold Degradation

The degradation of PLGA scaffolds is typically characterized by measuring changes in mass, molecular weight, and morphology over time. The following tables summarize quantitative data from various studies on the in vitro and in vivo degradation of PLGA.

Table 1: In Vitro Degradation of PLGA Scaffolds

| PLGA Composition (LA:GA) | Form | Degradation Medium | Time | Mass Loss (%) | Molecular Weight (Mn) Decrease (%) | Reference |

| 50:50 | Foams | PBS (pH 7.4), 37°C | 6-8 weeks | Significant change | - | [10] |

| 85:15 | Foams | PBS (pH 7.4), 37°C | 20 weeks | Insignificant variation | - | [10] |

| 85:15 | 3D-Printed Scaffold | PBS (pH 7.4), 37°C | 56 days | - | 39.51 | [11] |

| 85:15 | 3D-Printed Scaffold | PBS (pH 7.4), 47°C (Accelerated) | 28 days | - | 92.36 | [11] |

| 75:25 | Foams | pH 7.4, 37°C | 30 weeks | 30 | Constant decrease | [9] |

| 75:25 | Foams | pH 5.0, 37°C | 30 weeks | 90 | Accelerated after 16 weeks | [9] |

Table 2: In Vivo Degradation of PLGA Scaffolds

| PLGA Composition (LA:GA) | Animal Model | Implantation Site | Time | Observations | Reference |

| 50:50 | Rat | Mesentery | 8 weeks | Faster degradation than in vitro | [10] |

| 85:15 | Rat | Mesentery | 8 weeks | Half-life of 9-12 weeks | [4][10] |

| Not Specified | Rat | Skeletal Muscle | 30 weeks | Films degraded faster than scaffolds | [4] |

| 85:15 | Hamster | Back | 90 days | Chronic granulomatous inflammatory response | [12] |

| Not Specified | Rat | Subcutaneous | 16 weeks | Moderate degradation at 8 weeks, significant at 16 weeks | [13] |

Experimental Protocols for Degradation Studies

Standardized methodologies are essential for accurately assessing the degradation of PLGA scaffolds. The following sections detail common experimental protocols for in vitro and in vivo studies.

In Vitro Degradation Protocol

This protocol describes a typical setup for evaluating the degradation of PLGA scaffolds in a simulated physiological environment.

-

Scaffold Preparation: Fabricate PLGA scaffolds with the desired composition, architecture, and dimensions. Sterilize the scaffolds using an appropriate method, such as gamma radiation or ethylene oxide.[12][14]

-

Degradation Medium: Prepare a phosphate-buffered saline (PBS) solution with a pH of 7.4 to mimic physiological conditions.[4][7][10] Other media, such as simulated body fluid (SBF) or cell culture medium, can also be used depending on the specific research question.[14]

-

Incubation: Place the sterilized scaffolds in sterile containers with the degradation medium. The volume of the medium should be sufficient to fully immerse the scaffolds. Incubate the containers at 37°C in a shaking incubator or on a rocker to ensure uniform exposure to the medium.[13][15]

-

Time Points: At predetermined time points (e.g., 1, 4, 12, 22, and 30 weeks), remove a subset of the scaffolds from the degradation medium.[4]

-

Analysis:

-

Mass Loss: Carefully remove the scaffold, rinse with deionized water, and dry it to a constant weight. The mass loss is calculated as the percentage decrease from the initial weight.[7]

-

Molecular Weight: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer using Gel Permeation Chromatography (GPC).[11][15][16]

-

Morphology: Examine the surface and cross-sectional morphology of the degraded scaffolds using Scanning Electron Microscopy (SEM).[4][7]

-

Thermal Properties: Analyze changes in the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).[17][18]

-

Chemical Structure: Characterize changes in the chemical bonds using Fourier-Transform Infrared Spectroscopy (FTIR).[14][19]

-

pH of Medium: Measure the pH of the degradation medium at each time point to monitor the release of acidic byproducts.[11]

-

In Vivo Implantation Protocol

This protocol outlines the general steps for studying the in vivo degradation and biocompatibility of PLGA scaffolds in an animal model.

-

Animal Model: Select an appropriate animal model, such as rats or rabbits, based on the research objectives.[4][20][21] All animal procedures must be approved by an institutional animal care and use committee.

-

Scaffold Implantation: Anesthetize the animal and surgically create a subcutaneous pocket or a defect in a specific tissue (e.g., muscle, bone).[4][13] Place the sterile PLGA scaffold into the created site. Suture the incision.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.

-

Explantation and Analysis: At predetermined time points, euthanize the animals and carefully excise the implanted scaffolds along with the surrounding tissue.

-

Histological Analysis: Fix the explanted tissue in formalin, embed it in paraffin, and section it for histological staining (e.g., Hematoxylin and Eosin, May-Grunwald-Giemsa).[4][21] This allows for the evaluation of the cellular response, tissue ingrowth, and material degradation.

-

Immunohistochemistry: Use specific antibodies to identify different cell types, such as macrophages (e.g., CD68), T-cells (e.g., CD3), and neutrophils (e.g., myeloperoxidase), to characterize the inflammatory response.[12][22]

-

Scaffold Characterization: If possible, carefully separate the remaining scaffold fragments from the tissue for analysis of mass loss, molecular weight, and morphology as described in the in vitro protocol.[20]

In Vivo Host Response to PLGA Scaffolds

The implantation of a PLGA scaffold into a living organism initiates a cascade of biological events known as the foreign body response (FBR).[23] This response is a complex process involving protein adsorption, immune cell recruitment, and ultimately, the formation of a fibrous capsule around the implant.

Upon implantation, plasma proteins immediately adsorb to the scaffold surface, forming a provisional matrix.[24] This protein layer mediates the subsequent cellular interactions. Inflammatory cells, primarily neutrophils and then macrophages, are recruited to the implant site.[25][26] Macrophages play a central role in the FBR, attempting to phagocytose the foreign material.[24] If the material is too large to be engulfed, macrophages may fuse to form foreign body giant cells (FBGCs).[24][25]

The acidic degradation products of PLGA, lactic and glycolic acid, can further modulate the inflammatory response.[27][28] An accumulation of these acidic byproducts can lead to a localized decrease in pH, potentially causing a more pronounced inflammatory reaction.[27][29] Over time, the chronic inflammatory response leads to the activation of fibroblasts, which deposit extracellular matrix, primarily collagen, to form a fibrous capsule that isolates the implant from the surrounding tissue.[23][26]

Visualizing the Degradation and Biological Response

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways related to PLGA scaffold degradation.

Caption: Workflow for in vitro degradation analysis of PLGA scaffolds.

Caption: Workflow for in vivo degradation and biocompatibility analysis.

Caption: Signaling pathway of the foreign body response to PLGA scaffolds.

References

- 1. polylactide.com [polylactide.com]

- 2. mdpi.com [mdpi.com]

- 3. kinampark.com [kinampark.com]

- 4. researchgate.net [researchgate.net]

- 5. Factors affecting the degradation rate of poly(lactide-co-glycolide) microspheres in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the degradation behavior of PLGA scaffolds in micro-channel, shaking, and static conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surface Modification Progress for PLGA-Based Cell Scaffolds [mdpi.com]

- 9. In vitro degradation of a novel poly(lactide-co-glycolide) 75/25 foam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo degradation of porous poly(DL-lactic-co-glycolic acid) foams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In Vitro and In Vivo Cell-Interactions with Electrospun Poly (Lactic-Co-Glycolic Acid) (PLGA): Morphological and Immune Response Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Degradation Kinetics of Additively Manufactured PLGA Under Variable Mechanical Loading Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Degradation of Electrospun Poly(Lactic-Co-Glycolic Acid) (PLGA) for Oral Mucosa Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental Studies and Modeling of the Degradation Process of Poly(Lactic-co-Glycolic Acid) Microspheres for Sustained Protein Release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. waters.com [waters.com]

- 17. worldscientific.com [worldscientific.com]

- 18. kinampark.com [kinampark.com]

- 19. redalyc.org [redalyc.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Molecular signaling in biomaterial-induced foreign body response: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. FOREIGN BODY REACTION TO BIOMATERIALS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 27. The pro‐inflammatory response of macrophages regulated by acid degradation products of poly(lactide‐co‐glycolide) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Analysis of Polymer-Based Scaffold in Biomedical Engineering [eureka.patsnap.com]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Factors Affecting PLGA Degradation Rate

<

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(lactic-co-glycolic acid) (PLGA) is a cornerstone copolymer in the development of therapeutic delivery systems and tissue engineering scaffolds, prized for its excellent biocompatibility and tunable biodegradability.[1][2][3] Approved by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), PLGA's ability to degrade in a controlled manner allows for the precise release of encapsulated agents over periods ranging from days to months.[1][2] The degradation products, lactic acid and glycolic acid, are endogenous compounds that are safely metabolized by the body through the Krebs cycle, minimizing systemic toxicity.[1][2][4][5]

Understanding and controlling the degradation rate of PLGA is paramount for the rational design of effective drug delivery systems.[2] The kinetics of this degradation are not fixed but are influenced by a multitude of intrinsic and extrinsic factors. This guide provides a comprehensive technical overview of the primary factors that govern the rate of PLGA degradation, offers quantitative data for comparison, details experimental protocols for analysis, and visualizes the core mechanisms involved.

The Mechanism of PLGA Degradation

PLGA degradation is primarily driven by the hydrolysis of its ester linkages when exposed to an aqueous environment.[1][4] This process can be understood through two interconnected mechanisms: simple hydrolysis and autocatalysis.

1.1. Hydrolytic Cleavage

The fundamental degradation reaction involves the scission of the ester bonds that form the polymer backbone, initiated by water molecules. This process breaks down the long polymer chains into shorter, water-soluble oligomers and, eventually, into lactic acid and glycolic acid monomers.[1]

1.2. Autocatalytic Degradation

While initial degradation occurs on the surface, water quickly penetrates the bulk of the polymer matrix, a process known as "bulk erosion".[6] The hydrolysis of ester bonds throughout the matrix generates carboxylic acid end groups.[7] These acidic by-products, particularly if trapped within the polymer's core, lower the local microenvironmental pH. This acidic environment then catalyzes and accelerates further ester bond hydrolysis, creating a positive feedback loop known as autocatalysis.[1][6][7] This phenomenon is why the interior of larger PLGA devices often degrades faster than the surface.[7][8]

Below is a diagram illustrating the autocatalytic degradation pathway.

Caption: The autocatalytic degradation cycle of PLGA.

Core Factors Influencing Degradation Rate

The degradation kinetics of PLGA can be precisely tailored by modifying several key parameters.[2] These factors influence the polymer's hydrophilicity, crystallinity, and susceptibility to hydrolysis.

2.1. Lactide:Glycolide (LA:GA) Ratio

The molar ratio of lactic acid to glycolic acid is one of the most critical factors determining the degradation rate.[3] Glycolic acid is less hydrophobic than lactic acid due to the latter's methyl side group.[4] Consequently:

-

Higher Glycolide Content: Increases the overall hydrophilicity of the copolymer, leading to faster water uptake and more rapid hydrolysis.[2][3][4]

-

The 50:50 Ratio: PLGA with a 50:50 LA:GA ratio exhibits the fastest degradation rate.[2][3] This is because this composition is the most amorphous, allowing for maximum water penetration.

-

Higher Lactide Content: As the lactide content increases (e.g., 75:25, 85:15), the polymer becomes more hydrophobic and crystalline, slowing water absorption and, therefore, degradation.[1][4]

| PLGA (LA:GA) Ratio | Degradation Time (Approx.) | Reference |

| 50:50 | 1-2 months | [9] |

| 65:35 | 3-4 months | [4] |

| 75:25 | 4-5 months | [9] |

| 85:15 | > 6 months | [9] |

2.2. Molecular Weight (MW)

The molecular weight of the polymer chains directly impacts degradation time.

-

Higher Molecular Weight: Longer polymer chains require more hydrolytic events to break down into soluble oligomers. They also have lower chain mobility. This results in a slower degradation rate.[2][3][10]

-

Lower Molecular Weight: Shorter chains degrade more quickly as fewer ester bonds need to be cleaved for the polymer to lose mass.[10][11]

| Property | PLGA (Low MW) | PLGA (High MW) | Reference |

| Degradation Rate | Faster | Slower | [2][10] |

| Drug Release | More Rapid | More Sustained | [2][10] |

| Mechanical Strength | Lower | Higher | [2] |

2.3. Polymer End Groups

The chemistry of the polymer chain ends can significantly influence hydrophilicity and the autocatalytic process.

-

Carboxyl-Terminated (uncapped): These polymers have free carboxylic acid end groups. This increases the polymer's overall hydrophilicity and provides additional catalytic sites, leading to faster degradation.[2][8][12]

-

Ester-Terminated (capped): The carboxylic acid end groups are esterified, making the polymer more hydrophobic and slowing the rate of water uptake and hydrolysis.[2]

| End Group Type | Relative Degradation Rate | Key Characteristic | Reference |

| Carboxyl-terminated | Faster | Increased hydrophilicity, autocatalysis | [2][8] |

| Ester-terminated | Slower | Reduced hydrophilicity | [2] |

2.4. Crystallinity and Glass Transition Temperature (Tg)

Water penetrates and degrades the amorphous regions of the polymer much faster than the highly ordered crystalline regions.[4]

-

Crystallinity: Copolymers like PGA are highly crystalline, while PLA is less so. When copolymerized, the regularity of the chains is disrupted, reducing overall crystallinity. As noted, a 50:50 LA:GA ratio is the most amorphous and degrades fastest.[4] An increase in crystallinity generally leads to a decrease in the degradation rate.[13]

-

Glass Transition Temperature (Tg): The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state. Below Tg, polymer chains are less mobile, restricting water access. Degradation is significantly faster at temperatures above the polymer's Tg.[14] The plasticizing effect of absorbed water lowers the Tg, increasing chain mobility and accelerating degradation.[15][16]

2.5. Device Geometry and Size

The physical dimensions of the PLGA matrix play a role in the degradation profile.

-

Surface Area-to-Volume Ratio: Smaller particles or devices with a higher surface area-to-volume ratio (e.g., nanofibers, thin films) tend to degrade faster as more of the polymer is exposed to the aqueous environment.[3]

-

Autocatalysis in Large Devices: In larger, bulkier devices, the acidic degradation byproducts are more likely to be trapped in the core, leading to a pronounced autocatalytic effect and faster internal degradation compared to the surface.[1][6]

2.6. External Environment

The conditions of the surrounding medium are critical extrinsic factors.

-

pH: Degradation is accelerated in both alkaline and strongly acidic conditions.[4][17] The difference in degradation rate between slightly acidic and neutral media is often less pronounced due to the overwhelming effect of internal autocatalysis.[4]

-

Temperature: Higher temperatures increase the rate of hydrolysis, leading to faster degradation.[3][11]

-

Enzymes: While hydrolysis is the primary mechanism, some enzymes can contribute to the breakdown of PLGA, though this is generally considered a secondary factor compared to hydrolytic cleavage.[13]

The logical relationship between these primary factors and the degradation rate is visualized below.

Caption: Key factors influencing the degradation rate of PLGA.

Experimental Protocols for Degradation Analysis

To accurately characterize the degradation profile of a PLGA formulation, a combination of analytical techniques is employed.

3.1. Protocol 1: In Vitro Degradation Study

This protocol outlines a general procedure for monitoring PLGA degradation over time.

Methodology:

-

Sample Preparation: Prepare PLGA samples (e.g., microspheres, films, scaffolds) of known mass (typically 10-20 mg).

-

Incubation: Place each sample in a sterile tube containing a known volume (e.g., 1-5 mL) of phosphate-buffered saline (PBS) at pH 7.4.[7][18]

-

Environmental Control: Place the tubes in an incubator set to 37°C with gentle agitation.[7][18]

-

Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 21, 28, 42, 56 days), remove a set of samples for analysis.[18][19]

-

Sample Collection: Centrifuge the tubes to separate the PLGA sample from the supernatant (the PBS medium).[7]

-

Analysis of Medium: Collect the supernatant to analyze for pH changes (using a pH meter) and the release of soluble oligomers (via GPC).[7][16]

-

Sample Processing: Wash the remaining PLGA sample thoroughly with deionized water to remove salts, and then dry it completely under a vacuum.[7][18]

-

Gravimetric Analysis: Determine the remaining mass of the dried sample to calculate mass loss over time.

-

Further Characterization: Use the dried samples for molecular weight and thermal analysis as described below.

3.2. Protocol 2: Molecular Weight Analysis via Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is essential for measuring changes in the molecular weight distribution of the polymer as it degrades.[20][21]

Methodology:

-

Sample Dissolution: Dissolve a precise amount of the dried, degraded PLGA sample (from Protocol 1) in a suitable solvent, typically tetrahydrofuran (THF).[19] A concentration of 1-3 mg/mL is common.[19][21]

-

System Configuration: Use a GPC system equipped with a refractive index (RI) detector.[20] The system should include appropriate columns (e.g., PLgel columns) for polymer separation.[19]

-

Mobile Phase: Use THF as the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[19]

-

Calibration: Generate a calibration curve using a series of narrow-polydispersity polystyrene standards of known molecular weights.[20][21]

-

Analysis: Inject the dissolved PLGA sample into the GPC system. The elution time is inversely proportional to the molecular weight.

-

Data Processing: Use GPC software to analyze the resulting chromatogram against the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the degraded sample.[20][22] A progressive shift towards lower molecular weights over time indicates degradation.[20][23]

3.3. Protocol 3: Thermal Analysis via Differential Scanning Calorimetry (DSC)

DSC is used to measure changes in the thermal properties of the polymer, such as the glass transition temperature (Tg), which provides insight into polymer chain mobility and water absorption.[15][24]

Methodology:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the dried, degraded PLGA sample into an aluminum DSC pan and seal it.

-

DSC Program: Place the pan in the DSC instrument. A typical program involves a heat-cool-heat cycle to erase the polymer's thermal history. For example:

-

Heat from -20°C to 200°C at a rate of 10-20°C/min.[24]

-

Cool back to -20°C.

-

Perform a second heating scan at the same rate.

-

-

Data Analysis: Analyze the thermogram from the second heating scan. The glass transition temperature (Tg) is identified as a step-change in the heat flow curve.[25][26]

-

Interpretation: A decrease in Tg over the degradation period indicates increased polymer chain mobility, often due to the plasticizing effect of absorbed water and the presence of shorter polymer chains.[16][27]

The workflow for a comprehensive PLGA degradation study is outlined in the diagram below.

Caption: Workflow for a typical in vitro PLGA degradation study.

Conclusion

The degradation of PLGA is a complex, multifactorial process governed by the fundamental mechanism of ester hydrolysis, which is often accelerated by an autocatalytic feedback loop. For researchers and drug development professionals, mastering the interplay between intrinsic polymer properties—such as LA:GA ratio, molecular weight, and end-group chemistry—and extrinsic environmental conditions is essential for designing delivery systems with predictable and reproducible release kinetics. By employing a systematic approach to characterization using techniques like GPC and DSC, the degradation profile can be thoroughly evaluated, enabling the rational design of PLGA-based technologies that are safe, effective, and tailored to specific therapeutic needs.

References

- 1. Experimental Studies and Modeling of the Degradation Process of Poly(Lactic-co-Glycolic Acid) Microspheres for Sustained Protein Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. polylactide.com [polylactide.com]

- 4. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kinampark.com [kinampark.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. kinampark.com [kinampark.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. gvpress.com [gvpress.com]

- 12. researchgate.net [researchgate.net]

- 13. kinampark.com [kinampark.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Characterization, and Study of PLGA Copolymer in Vitro Degradation [scirp.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. waters.com [waters.com]

- 21. lcms.cz [lcms.cz]

- 22. Degradation Behaviors of Polylactic Acid, Polyglycolic Acid, and Their Copolymer Films in Simulated Marine Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular weight distribution changes during degradation and release of PLGA nanoparticles containing epirubicin HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. Seeing is believing, PLGA microsphere degradation revealed in PLGA microsphere/PVA hydrogel composites - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Mechanical properties of different PLGA formulations

An In-depth Technical Guide to the Mechanical Properties of Different PLGA Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(lactic-co-glycolic acid) (PLGA) is a highly versatile and widely utilized biodegradable polymer in the pharmaceutical and medical device industries. Its Food and Drug Administration (FDA) approval, coupled with its biocompatibility and tunable properties, makes it a premier candidate for applications ranging from controlled drug delivery systems to tissue engineering scaffolds.[1][2] The mechanical performance of a PLGA-based device is critical to its function, ensuring structural integrity during implantation and throughout its intended operational lifetime.

The mechanical properties of PLGA are not monolithic; they can be precisely tailored by manipulating several key physicochemical parameters. These include the molar ratio of lactide to glycolide monomers, the polymer's molecular weight, and the chemistry of its terminal end-groups.[3][4] This technical guide provides an in-depth analysis of how these factors influence the mechanical characteristics of PLGA, offers a summary of quantitative data from various studies, details relevant experimental protocols, and presents a logical workflow for formulation selection.

Core Factors Influencing PLGA Mechanical Properties

The mechanical behavior of PLGA, including its tensile strength, modulus of elasticity (Young's Modulus), and elongation at break, is dictated by its underlying chemical structure and physical state.

Lactide-to-Glycolide (LA:GA) Ratio

The ratio of lactic acid (LA) to glycolic acid (GA) is one of the most significant factors determining PLGA's properties.[5] Lactic acid is more hydrophobic than the more hydrophilic glycolic acid due to its methyl group.[6] This difference influences the rate of water uptake, which is a prerequisite for hydrolytic degradation.

-

High LA Content (e.g., 85:15, 75:25): Formulations with a higher proportion of lactide are more hydrophobic, leading to slower water penetration and hydrolysis. This results in slower degradation rates and generally higher mechanical strength and stiffness.[5][7]

-

High GA Content (approaching 50:50): Increasing the glycolide content enhances hydrophilicity, accelerating water absorption and the rate of polymer chain cleavage.[6][8]

-

50:50 LA:GA Ratio: This specific ratio exhibits the fastest degradation rate because its amorphous structure allows for rapid and uniform water penetration throughout the polymer matrix.[1][2][5]

Molecular Weight (MW)

The molecular weight of the polymer chains has a direct and predictable impact on mechanical strength.[1][5]

-

Higher Molecular Weight: Longer polymer chains result in more significant chain entanglement, leading to increased tensile strength, stiffness, and toughness.[5][7]

-

Lower Molecular Weight: Shorter chains have fewer entanglement points, resulting in lower tensile strength and elasticity.[5] The degradation process inherently involves a decrease in molecular weight, which corresponds to a loss of mechanical integrity over time.[7]

End-Group Chemistry

The functional groups at the ends of the PLGA chains can significantly modulate the polymer's properties.[3][9] PLGA is typically available with either an uncapped, free carboxylic acid end-group or an ester-capped end-group.

-

Acid-Terminated PLGA: The free carboxylic acid end-groups are hydrophilic and can autocatalyze the hydrolytic degradation process, leading to a faster breakdown and loss of mechanical properties compared to their ester-capped counterparts.[3][10]

-

Ester-Terminated PLGA: Capping the carboxylic end with an ester group makes the polymer more hydrophobic, slowing degradation and preserving mechanical strength for a longer duration.[3][10]

-

Other Functional Groups: Novel formulations with terminal groups like amine (PLGA–NH₂) have been shown to be more hydrophilic and degrade faster than standard hydroxyl (PLGA-OH) or carboxylic acid (PLGA-COOH) terminated polymers.[9][11]

Data Presentation: Mechanical Properties of Various PLGA Formulations

The following tables summarize quantitative data on the mechanical properties of PLGA under different formulations and conditions as reported in the literature.

Table 1: Effect of Formulation and Composition on PLGA Mechanical Properties

| PLGA Formulation Details | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Source |

| PLGA (82:18 ratio), dry membrane | 16.7 ± 1.9 | Not Reported | Not Reported | [12] |

| PLGA (82:18 ratio), moist membrane at 55°C | 14.6 ± 1.4 | Not Reported | Not Reported | [12] |

| Electrospun PLGA (4 wt% solution) | 5.5 ± 0.3 | Not Reported | 353 ± 15 | [13] |

| Electrospun PLGA (5 wt% solution) | 5.6 ± 0.3 | Not Reported | 501 ± 24 | [13] |

| PLGA Nanofiber Sheets | 5.31 | 201.61 | Not Reported | [14] |

| PLGA/PCL/PLGA (50:50 LA:GA) Copolymer | Not Reported | 26.0 | Not Reported | [15] |

| PLGA/PCL/PLGA (75:25 LA:GA) Copolymer | Not Reported | 19.8 | Not Reported | [15] |

| PCL/PLGA (20/80) blend fibers | 3.1 ± 0.9 to 6.4 ± 0.9 | ~244 | Not Reported | [16] |

| PLGA composite with 0.09% carbon nanotubes | 0.643 | Not Reported | Not Reported | [17] |

Table 2: Mechanical Properties of PLGA Blends and Composites

| Material Composition | Young's Modulus (MPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) | Source |

| PLGA film | ~1100 | ~28 | ~3 | [18] |

| PLGA + 10 wt% PCL film | ~850 | ~25 | ~4 | [18] |

| PLGA + 10 wt% PLA film | ~1200 | ~30 | ~3 | [18] |

| PLGA + 10 wt% PU film | ~600 | ~18 | ~150 | [18] |

| GO-PLGA Nanofiber Sheets | 386.20 | 11.42 | Not Reported | [14] |

| PLGA-MWCNT (3% wt.) Composite | 510.99 (Compressive) | 35 (Compressive) | Not Reported | [19] |

Experimental Protocols

Accurate characterization of PLGA's mechanical properties requires standardized methodologies for sample preparation and testing.

Protocol 1: PLGA Film Fabrication via Solvent Casting

This protocol describes a common method for preparing thin polymer films suitable for tensile testing.

Materials & Equipment:

-

PLGA polymer

-

Chloroform (or other suitable volatile solvent)

-

Glass jar with screw top

-

18 mm diameter glass coverslips

-

Leveling table

-

1 mL glass pipette

-

Chemical fume hood

-

Vacuum oven

Methodology:

-

Polymer Dissolution: Prepare a 50 mg/mL solution by dissolving the PLGA polymer in chloroform within a glass jar. Ensure the polymer is completely dissolved, which may take up to an hour. All work involving volatile solvents must be conducted in a chemical fume hood.[20]

-

Casting: Place glass coverslips on a perfectly level surface inside the fume hood. Using a glass pipette, carefully deposit a precise volume (e.g., 150 µL) of the polymer solution onto each coverslip, ensuring the solution spreads evenly to the edges without spilling over.[20]

-

Solvent Evaporation: Allow the chloroform to evaporate from the films for a minimum of 10 minutes in the fume hood.[20]

-

Drying: Transfer the films to a vacuum oven and dry for a minimum of 24 hours to remove any residual solvent.[20]

-

Film Removal: Carefully remove the dried films from the coverslips. Soaking in deionized water for a period (e.g., 90 minutes) can facilitate removal. A razor blade and tweezers may be used with extreme caution.[20]

Protocol 2: Tensile Properties Testing

This protocol is based on standards such as ASTM D882 (for thin sheeting) and ASTM D638 (for plastics).[21][22][23]

Materials & Equipment:

-

Prepared PLGA films or specimens (e.g., hourglass-shaped)[12]

-

Universal Testing Machine (e.g., Instron) equipped with an appropriate load cell[12][24]

-

Calipers for precise measurement of specimen dimensions

-

Laser or video extensometer for accurate strain measurement[24]

Methodology:

-

Specimen Preparation: Cut the prepared PLGA films into a standardized shape (e.g., "dog-bone" or rectangular strips) according to the relevant ASTM standard. Precisely measure the width and thickness of the specimen's gauge section.

-

Machine Setup: Mount the specimen into the grips of the universal testing machine. Set the desired strain rate (e.g., 1.0 mm/min).[12]

-

Testing: Initiate the test. The machine will apply a uniaxial tensile load to the specimen. Simultaneously record the applied force (stress) and the elongation (strain) of the gauge section until the specimen fractures.[25]

-

Data Analysis: From the resulting stress-strain curve, determine the following properties:

-

Tensile Strength (Ultimate Tensile Strength): The maximum stress the material can withstand before fracturing.[18]

-

Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.[18]

-

Elongation at Break: The maximum strain or percentage increase in length the material undergoes before fracturing.[18]

-

Visualization of Workflows

PLGA Formulation Selection Workflow

The selection of an appropriate PLGA formulation is a multi-step process that balances mechanical requirements with degradation and drug release kinetics. The following diagram illustrates a logical workflow for this decision-making process.

Caption: Decision workflow for selecting a PLGA formulation based on mechanical and degradation needs.

References

- 1. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. polylactide.com [polylactide.com]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of Degradation Kinetics of Additively Manufactured PLGA Under Variable Mechanical Loading Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Influence of Copolymer Composition on PLGA/nHA Scaffolds’ Cytotoxicity and In Vitro Degradation [mdpi.com]

- 9. End group chemistry modulates physical properties and biomolecule release from biodegradable polyesters - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. Physicochemical Properties and Applications of Poly(lactic-co-glycolic acid) for Use in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. End group chemistry modulates physical properties and biomolecule release from biodegradable polyesters - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00816F [pubs.rsc.org]

- 12. Analysis of tensile strength of poly(lactic-coglycolic acid) (PLGA) membranes used for guided tissue regeneration [revodonto.bvsalud.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and characterization of elastic PLGA/PCL/PLGA tri-block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Relationships between mechanical properties and drug release from electrospun fibers of PCL and PLGA blends - PMC [pmc.ncbi.nlm.nih.gov]

- 17. "Mechanical Properties of PLGA Polymer Composites Using Nonfunctionaliz" by Matthew Ryan Miller [opensiuc.lib.siu.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. PLLA / PLGA Polymer Film Fabrication [ruf.rice.edu]

- 21. epi-global.com [epi-global.com]

- 22. p2infohouse.org [p2infohouse.org]

- 23. infinitalab.com [infinitalab.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

The Influence of Molecular Weight on the Properties of PLGA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(lactic-co-glycolic acid) (PLGA) is a cornerstone biodegradable and biocompatible copolymer in the fields of drug delivery, tissue engineering, and medical devices. Approved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), its popularity stems from its tunable degradation kinetics and mechanical properties. The degradation products, lactic acid and glycolic acid, are endogenous compounds safely metabolized by the body.

A critical parameter that dictates the performance of PLGA-based systems is its molecular weight (MW) . The length of the polymer chains directly influences a cascade of physicochemical and biological properties, including degradation rate, drug release profile, mechanical strength, and thermal characteristics. This technical guide provides an in-depth analysis of how molecular weight affects the core properties of PLGA, offering a reference for the rational design and optimization of PLGA-based formulations.

The Effect of Molecular Weight on Physicochemical Properties

The molecular weight of PLGA can be precisely controlled during synthesis, typically ranging from a few thousand to several hundred thousand daltons (kDa). This parameter is a primary lever for tuning the polymer's behavior for specific applications.

Degradation Rate

PLGA degrades primarily through the hydrolysis of its ester linkages, a process that cleaves the polymer backbone into smaller, water-soluble oligomers and, eventually, lactic and glycolic acid monomers.

-

High Molecular Weight PLGA (>30 kDa): Possesses longer polymer chains that require more hydrolytic events to break down into soluble fragments. This results in a significantly slower degradation rate . The degradation process for high MW PLGA can span from several weeks to months.

-

Low Molecular Weight PLGA (<10 kDa): Comprised of shorter chains, this form of PLGA degrades much more rapidly due to the fewer ester bonds that need to be cleaved for the polymer to become soluble. This faster degradation leads to a quicker accumulation of acidic byproducts.

Mechanical Properties

The mechanical integrity of a PLGA-based device, such as a scaffold or implant, is crucial for its intended function. Molecular weight plays a pivotal role in defining these properties.

-

High Molecular Weight PLGA: Longer polymer chains lead to greater chain entanglement, resulting in a material with higher tensile strength and a greater Young's modulus . This imparts toughness and resilience to the polymer matrix.

-

Low Molecular Weight PLGA: With less chain entanglement, low MW PLGA is typically more brittle and possesses lower mechanical strength .

Thermal Properties: Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This property is critical as it affects the stability of the formulation during storage and the drug release kinetics at physiological temperatures (approx. 37°C).

-

High Molecular Weight PLGA: Exhibits a higher Tg . This is because longer polymer chains have less free volume and reduced chain mobility, requiring more thermal energy to transition into a rubbery state.

-

Low Molecular Weight PLGA: Has a lower Tg due to the increased mobility of its shorter polymer chains.

The following table summarizes the general relationship between PLGA molecular weight and its key physicochemical properties.

| Property | Low Molecular Weight (e.g., 5-15 kDa) | High Molecular Weight (e.g., 50-100 kDa) |

| Degradation Rate | Faster (days to weeks) | Slower (weeks to months) |

| Mechanical Strength | Lower | Higher |

| Tensile Strength | Lower | ~58 MPa (for a specific PLGA 70:30) |

| Glass Transition Temp. (Tg) | Lower (~42°C for 8 kDa) | Higher (~53°C for 110 kDa) |

Table 1: Influence of PLGA Molecular Weight on Physicochemical Properties.

Impact on Drug Delivery Formulations

In drug delivery systems, the molecular weight of PLGA is a key determinant of drug encapsulation efficiency and, most critically, the drug release profile.

Drug Encapsulation Efficiency (EE)

Encapsulation efficiency can be influenced by the viscosity of the polymer solution during the formulation process, which is directly related to molecular weight. However, the relationship is not always linear and depends heavily on the formulation method and the drug's properties. Some studies have shown that higher molecular weight PLGA does not necessarily lead to higher encapsulation efficiency. For instance, one study found that a 9 kDa mPEG-PLGA nanocarrier had a higher drug loading content and encapsulation efficiency compared to 11 kDa and 16 kDa variants.

Drug Release Kinetics

Drug release from PLGA matrices is a complex process governed by diffusion, polymer degradation, and erosion. It typically follows a biphasic or triphasic pattern:

-

Initial Burst Release: A rapid release of the drug located on or near the surface of the particle.

-

Sustained Release: A slower, diffusion- and degradation-controlled release phase.

-

Final Release: A phase where drug release accelerates as the polymer matrix undergoes significant erosion.

Molecular weight profoundly affects these phases:

-

High Molecular Weight PLGA: Generally leads to a more sustained and prolonged drug release due to its slower degradation rate. However, it can sometimes be associated with a higher initial burst release due to a greater free volume between the entangled polymer chains.

-

Low Molecular Weight PLGA: Typically results in a faster drug release rate and often a more pronounced initial burst. The rapid degradation of the polymer matrix facilitates quicker drug diffusion and erosion-based release.

| Molecular Weight (Da) | Drug | Formulation | Burst Release (% in first 24h) | Sustained Release Duration |

| 4,700 | Doxorubicin | Nanoparticles | ~65% | Faster overall release |

| 10,200 | Doxorubicin | Nanoparticles | ~40% | Slower overall release |

| 3,000 | 10-hydroxycamptothecin | mPEG-PLGA Nanocarrier | High | Rapid release |

| 16,000 | 10-hydroxycamptothecin | mPEG-PLGA Nanocarrier | Lower | Slower release |

Table 2: Representative Data on the Influence of PLGA Molecular Weight on Drug Release Kinetics. Note: Values are highly dependent on the specific drug, formulation, and experimental conditions.

Biocompatibility and In Vivo Considerations

While PLGA is renowned for its biocompatibility, the rate of its degradation, dictated by molecular weight, can influence the local tissue response. The degradation of PLGA produces lactic and glycolic acid, which can cause a localized drop in pH.

-

Low Molecular Weight PLGA: Degrades quickly, leading to a more rapid accumulation of acidic byproducts. This can induce a more pronounced inflammatory response in some cases. Studies have shown that a PLGA degradation-induced acidic environment can decrease cell viability and promote a pro-inflammatory (M1) macrophage polarization state.

-

High Molecular Weight PLGA: The slower degradation rate results in a more gradual release of acidic monomers, which is often better tolerated by the surrounding tissue.

Diagrams and Workflows

Logical Relationship Diagram

Caption: Relationship between PLGA molecular weight and key properties.

Experimental Workflow for PLGA Characterization

The Glass Transition Temperature of PLGA Copolymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Glass Transition Temperature (Tg) of PLGA

Poly(lactic-co-glycolic acid) (PLGA) is a widely utilized biodegradable and biocompatible copolymer in the pharmaceutical and biomedical fields, particularly in the development of drug delivery systems.[1][2] A critical physicochemical property governing the behavior and performance of PLGA-based formulations is its glass transition temperature (Tg). The Tg is the reversible temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3] This transition is not a sharp melting point but rather a temperature range over which the polymer chains gain mobility.

For drug delivery applications, the Tg of PLGA is of paramount importance as it influences the polymer's mechanical properties, degradation rate, and drug release kinetics.[4][5] Formulations with a Tg below physiological temperature (37°C) will be in a rubbery state, potentially leading to faster drug release, while those with a Tg above this temperature will be in a glassy state, offering a more controlled and sustained release profile. Therefore, a thorough understanding and precise control of the Tg are crucial for the rational design of PLGA-based drug delivery systems with desired therapeutic outcomes.

Factors Influencing the Glass Transition Temperature of PLGA

The glass transition temperature of PLGA is not a fixed value but is influenced by several intrinsic and extrinsic factors. A comprehensive understanding of these factors is essential for tailoring the properties of PLGA for specific applications.

Lactide-to-Glycolide (LA:GA) Ratio

The molar ratio of the lactide (LA) to glycolide (GA) monomers is a primary determinant of the Tg of the PLGA copolymer. Generally, as the lactide content increases, the Tg of the PLGA also increases.[3] This is attributed to the presence of the methyl group in the lactide unit, which hinders chain rotation and increases the rigidity of the polymer backbone.

| LA:GA Ratio | Glass Transition Temperature (°C) |

|---|---|

| 50:50 | 45-50 |

| 65:35 | 45-50 |

| 75:25 | 50-55 |

| 85:15 | 50-55 |

| 100:0 (PLA) | 33-46 |

Table 1: Glass Transition Temperature Ranges of PLGA Copolymers with Varying LA:GA Ratios. Note that these are typical ranges and the actual Tg can vary based on other factors such as molecular weight and end-group chemistry.[6][7]

Molecular Weight

The molecular weight of the PLGA copolymer also has a significant impact on its Tg. As the molecular weight increases, the Tg tends to increase.[4] This is because longer polymer chains have fewer chain ends per unit volume. Chain ends have greater mobility and contribute to a higher free volume, thus a lower Tg. With increasing molecular weight, the contribution of chain ends decreases, leading to a more rigid polymer with a higher Tg.[4]

| Molecular Weight (g/mol) | Glass Transition Temperature (°C) |

|---|---|

| 8,000 | 42.17 |

| 110,000 | 52.62 |

| 15,000 (75:25 LA:GA) | 42.2 ± 0.1 |

| 20,000 (75:25 LA:GA) | 42.7 ± 0.1 |

Table 2: Effect of Molecular Weight on the Glass Transition Temperature of PLGA.[4][6]

End-Group Chemistry

The chemical nature of the end groups of the PLGA polymer chains can influence the copolymer's hydrophilicity and, consequently, its Tg. PLGA can be synthesized with either a free carboxylic acid end group or an ester end group.

-

Acid-terminated PLGA: The carboxylic acid end groups are more hydrophilic, leading to a higher water uptake.[8] This absorbed water can act as a plasticizer, increasing the free volume between polymer chains and thus lowering the Tg.

-

Ester-terminated PLGA: Ester end groups are more hydrophobic, resulting in lower water absorption and consequently a less pronounced plasticizing effect.[8] This generally leads to a slightly higher Tg compared to their acid-terminated counterparts of similar molecular weight and composition.[9]

| End Group | Effect on Hydrophilicity | General Effect on Tg |

|---|---|---|

| Carboxylic Acid | More Hydrophilic | Tends to decrease Tg |

| Ester | More Hydrophobic | Tends to be higher than acid-terminated |

Table 3: Influence of End-Group Chemistry on the Properties and Tg of PLGA.[8][9]

Experimental Determination of Tg

Several thermal analysis techniques are employed to experimentally determine the glass transition temperature of PLGA. Differential Scanning Calorimetry (DSC) is the most common method, while Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA) provide complementary information.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the PLGA sample into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Thermal Program:

-

Equilibrate the sample at a temperature below the expected Tg (e.g., 20°C).

-

Ramp the temperature at a controlled heating rate, typically 10°C/min, to a temperature above the expected Tg (e.g., 100°C).[10]

-

Hold the sample at this temperature for a few minutes to erase any prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Perform a second heating scan at the same heating rate.

-

-

Data Analysis: The glass transition temperature is typically determined from the second heating scan as the midpoint of the step change in the heat flow curve, according to ASTM D3418.[10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. While not a primary technique for Tg determination, it is crucial for assessing the thermal stability of the polymer and identifying the temperature range for other thermal analyses.

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of the PLGA sample into a TGA pan (e.g., platinum or alumina).[11]

-

Instrument Setup:

-

Tare the balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[12]

-

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[12]

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of significant weight loss indicates the decomposition temperature of the polymer.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg of polymers. It measures the mechanical properties of a material as a function of temperature, frequency, and time by applying an oscillatory force. The glass transition is associated with a significant drop in the storage modulus (E') and a peak in the loss modulus (E'') and tan delta.[13]

Experimental Protocol:

-

Sample Preparation: Prepare a rectangular sample of the PLGA with defined dimensions (e.g., as per ASTM D7028).[14]

-

Instrument Setup:

-

Mount the sample in the appropriate clamp (e.g., single cantilever or three-point bending).

-

Apply a small oscillatory strain at a fixed frequency (e.g., 1 Hz).[14]

-

-

Thermal Program: Ramp the temperature from below to above the expected Tg at a controlled heating rate (e.g., 5°C/min).[14]

-

Data Analysis: The Tg can be determined from the onset of the drop in the storage modulus, the peak of the loss modulus, or the peak of the tan delta curve. The peak of the tan delta is a commonly reported value for Tg by DMA.[13]

Theoretical Prediction of Tg

Mathematical models can be used to predict the glass transition temperature of copolymers based on the properties of the constituent homopolymers. The Gordon-Taylor and Fox equations are two commonly used models for PLGA.

Gordon-Taylor Equation

The Gordon-Taylor equation relates the Tg of a random copolymer to the weight fractions and Tgs of the individual homopolymers. It assumes that the free volumes of the components are additive.

Fox Equation

The Fox equation is another empirical model used to predict the Tg of a copolymer blend. It is a simpler model that also relates the Tg of the copolymer to the weight fractions and Tgs of the homopolymers.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. polylactide.com [polylactide.com]

- 4. Glass Transition Temperature of PLGA Particles and the Influence on Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potential Roles of the Glass Transition Temperature of PLGA Microparticles in Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kinampark.com [kinampark.com]

- 8. polylactide.com [polylactide.com]

- 9. The Design of Poly(lactide-co-glycolide) Nanocarriers for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kinampark.com [kinampark.com]

- 11. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 12. scribd.com [scribd.com]

- 13. madisongroup.com [madisongroup.com]

- 14. matestlabs.com [matestlabs.com]

The Core of Degradation: An In-depth Technical Guide to the Hydrolysis of Poly(D,L-lactide-co-glycolide) Ester Bonds

For Researchers, Scientists, and Drug Development Professionals

Poly(D,L-lactide-co-glycolide) (PLGA) is a cornerstone biodegradable polymer in the development of controlled drug delivery systems and various biomedical applications. Its degradation via the hydrolysis of ester bonds is a critical process that dictates the release kinetics of encapsulated therapeutics and the in vivo lifespan of the material. This guide provides a detailed examination of the mechanisms, influencing factors, and experimental evaluation of PLGA hydrolysis, tailored for professionals in the field.

The Chemical Mechanism of PLGA Hydrolysis

The degradation of PLGA is primarily driven by the hydrolytic cleavage of its ester linkages.[1] This process breaks down the polymer into its constituent monomers, lactic acid and glycolic acid, which are natural metabolites in the human body and are eliminated through the Krebs cycle.[2][3] The hydrolysis reaction can be broadly categorized into two main phenomena: passive hydrolysis and autocatalysis.[4]

Initially, water molecules attack the ester bonds within the polymer chains, a process that occurs throughout the bulk of the material, leading to a decrease in molecular weight.[5] As the degradation progresses, the accumulation of the acidic byproducts, lactic and glycolic acid, locally decreases the pH within the polymer matrix.[2] This acidic microenvironment catalyzes the further hydrolysis of the remaining ester bonds, creating a positive feedback loop known as autocatalysis.[4][6] This autocatalytic effect often leads to a heterogeneous degradation pattern, where the core of a PLGA device may degrade faster than its surface.[7]

Key Factors Influencing PLGA Hydrolysis

The rate of PLGA degradation is not a fixed parameter but is influenced by a multitude of intrinsic and extrinsic factors. A thorough understanding of these factors is paramount for designing drug delivery systems with predictable release profiles.

| Factor | Influence on Hydrolysis Rate | Rationale |

| Lactide:Glycolide (LA:GA) Ratio | A 50:50 LA:GA ratio generally exhibits the fastest degradation rate.[8] Increasing the lactide content (e.g., 65:35, 75:25, 85:15) leads to a slower degradation.[2] | Glycolic acid is more hydrophilic than lactic acid, allowing for greater water uptake and subsequent hydrolysis. The amorphous nature of the 50:50 copolymer also contributes to a faster degradation.[1] |

| Molecular Weight | Higher molecular weight PLGA degrades more slowly. | Longer polymer chains require more ester bond cleavage events to reduce their size to soluble oligomers. |

| pH of the Medium | Hydrolysis is accelerated in both acidic and alkaline conditions compared to a neutral pH.[1][7] | The ester linkage is susceptible to both acid and base-catalyzed hydrolysis. |

| Temperature | Higher temperatures increase the rate of hydrolysis. | The degradation process is a chemical reaction, and as with most chemical reactions, its rate is temperature-dependent. |

| Polymer End Group | Polymers with uncapped (free carboxylic acid) end groups degrade faster than those with ester-capped end groups.[2] | The free carboxylic acid end groups contribute to the initial acidity of the microenvironment, promoting autocatalysis. |

| Device Size and Shape | Larger devices may exhibit more pronounced autocatalysis and a heterogeneous degradation profile. | The diffusion of acidic byproducts out of larger devices is slower, leading to their accumulation and a greater catalytic effect in the core. |

| Crystallinity | Higher crystallinity generally leads to slower degradation. | Water penetration and subsequent hydrolysis are more facile in the amorphous regions of the polymer compared to the more ordered crystalline domains. |

Experimental Protocols for Characterizing PLGA Hydrolysis

A multi-faceted approach employing various analytical techniques is necessary to comprehensively characterize the hydrolysis of PLGA.

In Vitro Degradation Study Setup

A typical in vitro degradation study involves incubating the PLGA material (e.g., microspheres, films, scaffolds) in a physiologically relevant buffer solution at a controlled temperature.

Protocol:

-

Sample Preparation: Accurately weigh the PLGA samples.

-

Incubation: Place the samples in a suitable volume of phosphate-buffered saline (PBS) at pH 7.4.[9] The incubation is typically carried out in an incubator or a shaking water bath at 37°C.

-

Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 21, 28 days), remove a subset of the samples for analysis.[10]

-

Sample Processing: At each time point, separate the PLGA sample from the incubation medium. The samples should be rinsed with deionized water and dried under a vacuum to a constant weight.[9] The incubation medium can be stored for analysis of released acidic byproducts.

Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

GPC is a fundamental technique for monitoring the decrease in polymer molecular weight over time, providing direct insight into the extent of chain scission.

Protocol:

-

Sample Preparation: Dissolve a known mass of the dried PLGA sample in a suitable solvent, such as tetrahydrofuran (THF). A typical concentration is 5 mg/mL.

-

Filtration: Filter the dissolved sample through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulates.[11]

-

Instrumentation: Use a GPC system equipped with a refractive index (RI) detector.[9] A series of columns with different pore sizes should be used to cover a broad molecular weight range.

-

Mobile Phase: An isocratic flow of THF is commonly used as the mobile phase.

-

Calibration: Calibrate the system using polystyrene standards of known molecular weights to generate a calibration curve.[9]

-